molecular formula C30H41N5O8 B12420589 Pomalidomide-amido-C4-amido-C6-NH-Boc

Pomalidomide-amido-C4-amido-C6-NH-Boc

Cat. No.: B12420589
M. Wt: 599.7 g/mol
InChI Key: QYRMZFOSCLMHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-amido-C4-amido-C6-NH-Boc: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the conjugation of a Pomalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-amido-C4-amido-C6-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pomalidomide-amido-C4-amido-C6-NH-Boc has several scientific research applications, including:

    Chemistry: Used in the study of targeted protein degradation and the development of new chemical probes.

    Biology: Employed in biological research to understand protein functions and interactions.

    Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex tags the target protein for degradation by the proteasome. The compound binds to the cereblon ligand, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Uniqueness: Pomalidomide-amido-C4-amido-C6-NH-Boc is unique due to its specific linker structure, which provides distinct properties and applications in PROTAC technology. Its ability to target specific proteins for degradation makes it a valuable tool in scientific research .

Biological Activity

Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic compound classified as an E3 ligase ligand-linker conjugate, incorporating a Pomalidomide-based cereblon ligand. This compound has garnered attention for its significant biological activity, particularly in the context of targeted protein degradation, which is crucial for therapeutic applications in oncology.

The primary mechanism of action for this compound involves its binding to cereblon , an E3 ubiquitin ligase. This interaction facilitates the recruitment of specific substrates for ubiquitination, leading to their subsequent degradation via the ubiquitin-proteasome system. This process is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and promote apoptosis in malignant cells .

This compound features a structure conducive to various chemical reactions typical for amides and ligands. The compound can undergo hydrolysis under acidic or basic conditions, releasing the Boc (tert-butyloxycarbonyl) protecting group. Its synthesis typically involves multi-step organic synthesis techniques, ensuring the preservation of its structural integrity and biological functionality .

Biological Activity and Applications

Key Biological Activities:

  • Targeted Protein Degradation: The compound's ability to selectively degrade specific proteins through the ubiquitin-proteasome pathway positions it as a promising candidate in cancer therapeutics.
  • Cereblon Binding: Studies have shown that Pomalidomide derivatives effectively target and degrade proteins involved in cancer progression, enhancing their therapeutic efficacy compared to traditional immunomodulatory drugs like Thalidomide and Lenalidomide .

Potential Applications:

  • Cancer Therapy: The targeted degradation mechanism can be exploited to develop therapies that specifically eliminate oncogenic proteins, offering a more refined approach to cancer treatment.
  • Research Tool: The compound serves as a valuable tool in research settings for studying protein interactions and cellular pathways influenced by cereblon ligands .

Comparative Analysis with Other Compounds

The following table highlights the differences between this compound and other related compounds:

Compound NameMechanism of ActionTargeted ProteinsApplications
This compoundE3 ligase ligand-linker conjugateOncogenic proteinsCancer therapy
ThalidomideImmunomodulatory effectsVarious immune targetsMultiple myeloma treatment
LenalidomideImmunomodulatory effectsVarious immune targetsMultiple myeloma treatment

Case Studies

  • In Vitro Studies: Research has demonstrated that Pomalidomide derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. These studies indicate a selective cytotoxic effect that enhances the therapeutic window .
  • Clinical Relevance: In clinical settings, Pomalidomide has shown improved efficacy over other IMiDs in treating relapsed-refractory multiple myeloma. The combination of Pomalidomide with dexamethasone has been particularly effective, leading to FDA approval for its use in this patient population .

Properties

Molecular Formula

C30H41N5O8

Molecular Weight

599.7 g/mol

IUPAC Name

tert-butyl N-[6-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]hexyl]carbamate

InChI

InChI=1S/C30H41N5O8/c1-30(2,3)43-29(42)32-18-9-5-4-8-17-31-22(36)13-6-7-14-23(37)33-20-12-10-11-19-25(20)28(41)35(27(19)40)21-15-16-24(38)34-26(21)39/h10-12,21H,4-9,13-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39)

InChI Key

QYRMZFOSCLMHJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.